

The Structural and Functional Landscape of 2-Methylaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aspartic acid, 2-methyl-

Cat. No.: B613155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylaspartic acid, a non-proteinogenic α -amino acid, serves as a valuable tool in neuroscience research due to its structural similarity to the endogenous excitatory neurotransmitter glutamate. As a derivative of aspartic acid with a methyl group at the α -carbon, it exhibits stereoisomerism, with its enantiomers showing differential biological activity. This document provides a comprehensive overview of the structure, properties, and biological significance of 2-methylaspartic acid, with a particular focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. This guide includes a summary of its physicochemical properties, a plausible synthetic route, and a detailed experimental protocol for investigating its effects on neuronal activity.

Chemical Structure and Stereoisomerism

2-Methylaspartic acid, with the chemical formula $C_5H_9NO_4$, is systematically named 2-amino-2-methylbutanedioic acid.^[1] A key structural feature is the presence of a methyl group on the α -carbon, the carbon atom adjacent to the carboxyl group. This substitution distinguishes it from the proteinogenic amino acid aspartic acid. In the crystalline state, it exists as a zwitterion in its monohydrate form.^[2]

The α -carbon of 2-methylaspartic acid is a chiral center, giving rise to two enantiomers: (R)-2-methylaspartic acid and (S)-2-methylaspartic acid. The racemic mixture, containing equal

amounts of both enantiomers, crystallizes in an achiral space group.[\[2\]](#) The biological activity of 2-methylaspartic acid is often stereospecific, with one enantiomer typically exhibiting higher potency at its biological target.

Physicochemical and Biological Properties

A comprehensive understanding of the physicochemical properties of 2-methylaspartic acid is essential for its application in research and drug development. The following tables summarize key computed and experimental data.

Table 1: Physicochemical Properties of 2-Methylaspartic Acid

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₄	PubChem [1]
Molecular Weight	147.13 g/mol	PubChem [1]
IUPAC Name	2-amino-2-methylbutanedioic acid	PubChem [1]
CAS Number	2792-66-7 (racemic)	PubChem [1]
XLogP3 (Computed)	-3.7	PubChem [1]
Hydrogen Bond Donors	3	PubChem [1]
Hydrogen Bond Acceptors	5	PubChem [1]
Rotatable Bond Count	3	PubChem [1]

Table 2: Crystallographic Data for 2-Methylaspartic Acid Monohydrate

Parameter	Value	Source
Formula	C ₅ H ₉ NO ₄ ·H ₂ O	ResearchGate [2]
Crystal System	Monoclinic	ResearchGate [2]
Space Group	P2 ₁ /c	ResearchGate [2]

The primary biological target of 2-methylaspartic acid is the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors in the central nervous system.^[3] NMDA receptors are crucial for synaptic transmission and plasticity.^[3] While specific binding affinity data (K_i or IC_{50} values) for 2-methylaspartic acid are not readily available in the searched literature, its structural analog, N-methyl-D-aspartic acid (NMDA), is a potent and selective agonist at these receptors.^[3] The activity of 2-methylaspartic acid at the NMDA receptor is expected to be enantiomer-dependent.

Synthesis of 2-Methylaspartic Acid

While a specific, detailed protocol for the synthesis of 2-methylaspartic acid was not found in the surveyed literature, a plausible and established method for the synthesis of the closely related compound, N-methyl-DL-aspartic acid, involves the Michael addition of methylamine to dimethyl fumarate.^{[1][4]} This approach can be adapted for the synthesis of 2-methyl-DL-aspartic acid.

Proposed Synthetic Protocol for 2-Methyl-DL-Aspartic Acid

Reaction Scheme:

Materials:

- Dimethyl fumarate
- Methylamine (aqueous solution)
- Methanol
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Michael Addition: Dissolve dimethyl fumarate in methanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add an aqueous solution of methylamine dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Solvent Removal: Remove the methanol and excess methylamine under reduced pressure using a rotary evaporator.
- Hydrolysis: To the resulting crude product, add a 6 M solution of hydrochloric acid. Reflux the mixture for 4-6 hours to hydrolyze the ester groups.
- Neutralization and Isolation: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to the isoelectric point of 2-methylaspartic acid. The product will precipitate out of the solution.
- Purification: Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a water/ethanol mixture.
- Drying: Dry the purified 2-methyl-DL-aspartic acid in a vacuum oven.

Note: This is a generalized protocol based on the synthesis of a related compound and may require optimization for the synthesis of 2-methylaspartic acid.

Experimental Protocol: Investigation of 2-Methylaspartic Acid Activity at NMDA Receptors using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology to assess the agonist activity of 2-methylaspartic acid at NMDA receptors in cultured neurons or acute brain slices.

Materials and Solutions

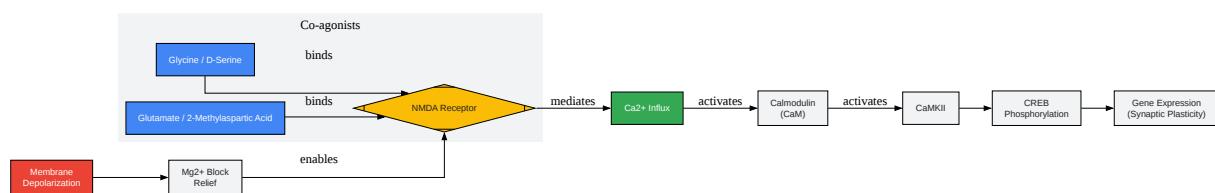
- Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubbled with 95% O₂/5% CO₂.

- Internal Solution for Patch Pipette: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. pH adjusted to 7.3 with KOH.
- Test Compound: 2-methylaspartic acid (specific enantiomer or racemic mixture) dissolved in aCSF.
- NMDA Receptor Antagonist: (e.g., AP5, 50 μ M)
- AMPA/Kainate Receptor Antagonist: (e.g., CNQX, 10 μ M)
- GABA-A Receptor Antagonist: (e.g., Picrotoxin, 100 μ M)

Experimental Procedure

- Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).
- Recording Setup: Place the cell culture dish or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF at a constant flow rate.
- Patch-Clamp Recording:
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω .
 - Fill the pipette with the internal solution.
 - Under visual guidance, approach a neuron and form a gigaohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the neuron at a holding potential of -70 mV.
- Drug Application and Data Acquisition:
 - Perfuse the cell with aCSF containing CNQX and picrotoxin to isolate NMDA receptor-mediated currents.
 - Apply different concentrations of 2-methylaspartic acid via the perfusion system.

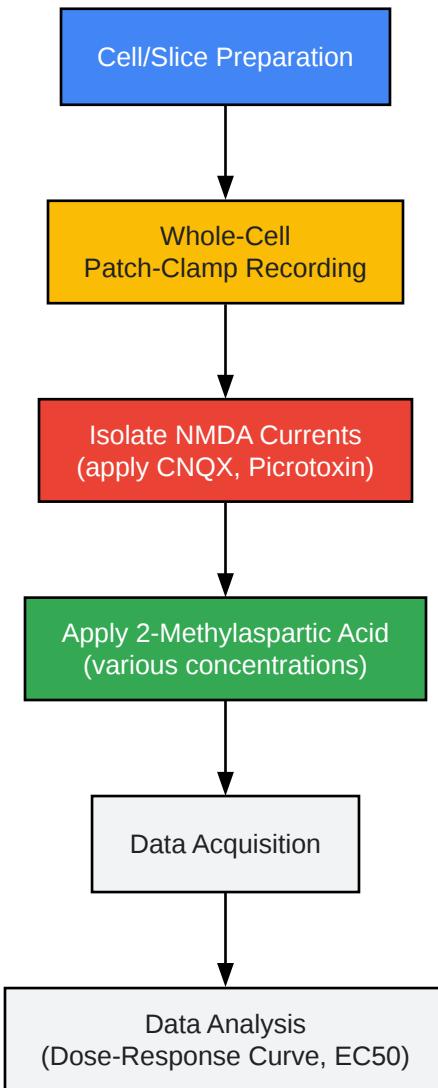
- Record the induced currents using an appropriate amplifier and data acquisition software.
- To confirm that the recorded currents are mediated by NMDA receptors, apply the NMDA receptor antagonist AP5 at the end of the experiment.


Data Analysis

- Measure the peak amplitude of the inward current induced by each concentration of 2-methylaspartic acid.
- Construct a dose-response curve by plotting the current amplitude against the logarithm of the agonist concentration.
- Fit the data to the Hill equation to determine the EC₅₀ (half-maximal effective concentration) and the Hill coefficient.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental logic, the following diagrams are provided in the DOT language for Graphviz.


NMDA Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified NMDA receptor activation and downstream signaling cascade.

Electrophysiology Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for studying 2-methylaspartic acid using patch-clamp electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structural and Functional Landscape of 2-Methylaspartic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613155#what-is-the-structure-of-2-methylaspartic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com